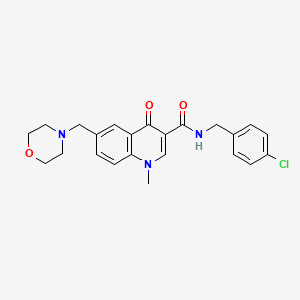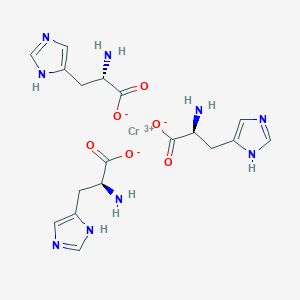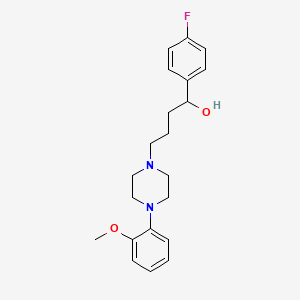
Benfosformin anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benfosformin anhydrous, also known as JAV 852, is a phosphorylated biguanide derivative. It has been studied primarily for its potential hypoglycemic and antidiabetic properties. This compound is of interest due to its ability to lower blood glucose levels, making it a candidate for diabetes treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benfosformin anhydrous involves the phosphorylation of a biguanide structure. The general synthetic route includes the reaction of biguanide with a phosphorylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained to optimize the yield of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes. These methods would ensure the consistent quality and purity of the compound. The process would include steps such as purification, crystallization, and drying to obtain the anhydrous form of benfosformin .
Chemical Reactions Analysis
Types of Reactions
Benfosformin anhydrous can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phosphorylated derivative with additional oxygen atoms, while reduction could result in a simpler biguanide structure .
Scientific Research Applications
Benfosformin anhydrous has been explored for various scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated compounds.
Biology: Studied for its effects on cellular metabolism and glucose uptake.
Medicine: Investigated as a potential treatment for diabetes due to its hypoglycemic properties.
Mechanism of Action
The mechanism of action of benfosformin anhydrous involves its interaction with cellular pathways that regulate glucose metabolism. It is believed to enhance the activity of insulin receptors, thereby increasing glucose uptake by cells. This leads to a reduction in blood glucose levels. The molecular targets include enzymes involved in the phosphorylation and dephosphorylation of glucose, as well as transport proteins that facilitate glucose entry into cells .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another biguanide derivative used as a first-line treatment for type 2 diabetes.
Phenformin: A biguanide that was withdrawn from the market due to its association with lactic acidosis.
Buformin: Similar to phenformin, but with a slightly different chemical structure and risk profile.
Uniqueness of Benfosformin Anhydrous
This compound is unique due to its phosphorylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other biguanides. This structural difference could potentially result in a more favorable safety profile and efficacy in lowering blood glucose levels .
Properties
CAS No. |
35282-33-8 |
|---|---|
Molecular Formula |
C9H12N5Na2O3P |
Molecular Weight |
315.18 g/mol |
IUPAC Name |
disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine |
InChI |
InChI=1S/C9H14N5O3P.2Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;/q;2*+1/p-2 |
InChI Key |
UGIKRUGJDZWFGR-UHFFFAOYSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)



![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)


![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)

